molecular formula C7H7BrN6 B1204261 6-(Bromomethyl)pteridine-2,4-diamine CAS No. 59368-16-0

6-(Bromomethyl)pteridine-2,4-diamine

Numéro de catalogue B1204261
Numéro CAS: 59368-16-0
Poids moléculaire: 255.08 g/mol
Clé InChI: MJRBZALCJHZGKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a compound with the molecular formula C7H8Br2N6 and a molecular weight of 335.99 . It is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells .


Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid. This method allows for the direct attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs, demonstrating a significant approach for synthesizing complex molecules with potential biological activities.


Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide can be characterized through various spectroscopic techniques. The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.


Chemical Reactions Analysis

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications.


Physical And Chemical Properties Analysis

The physical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, including solubility, melting point, and crystalline structure, are closely related to their chemical structure . The detailed analysis of these properties is crucial for understanding the compound’s behavior in various chemical environments and for optimizing conditions for its use in synthesis and applications.

Applications De Recherche Scientifique

Pharmaceutical Research

6-(Bromomethyl)pteridine-2,4-diamine: is a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the preparation of novel methotrexate derivatives , which serve as antirheumatic agents . Additionally, it plays a role in the development of pteridine reductase inhibitors , which are explored for their potential in treating parasitic diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the synthesis of complex molecules with potential biological activities. Its bromomethyl group facilitates the attachment of pteridinylmethyl groups to side-chain precursors of folic acid analogs, which are crucial in the study of folate antagonists and antimalarial agents.

Analytical Chemistry

The compound’s derivatives can be characterized through various spectroscopic techniques, providing insights into their reactivity and potential for further modifications. This is essential for understanding the behavior of these compounds in different chemical environments and optimizing conditions for their use in synthesis and applications .

Chemical Synthesis

6-(Bromomethyl)pteridine-2,4-diamine: undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These derivatives are valuable for exploring pteridine chemistry and potential biological applications, even if they do not exhibit antileukemic activity.

Industrial Uses

This compound finds applications in the chemical industry as well. It is used as an intermediate in the synthesis of dyes, photosensitive materials, and catalysts. Its stability and reactivity make it a valuable component in the production of various industrial chemicals .

Biochemistry Applications

In biochemistry, the compound is used for enzyme inhibition studies. It has shown potential as an inhibitor of the enzyme nitroaldolase , which is involved in cell growth regulation. This property is being explored to understand and potentially treat certain types of leukemia .

Safety And Hazards

The safety information for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide includes hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It is recommended to store this compound at <-15°C in a well-closed container .

Propriétés

IUPAC Name

6-(bromomethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBZALCJHZGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208106
Record name 6-Bromomethyl-2,4-pteridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)pteridine-2,4-diamine

CAS RN

59368-16-0
Record name 6-Bromomethyl-2,4-pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromomethyl-2,4-pteridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5 mmol 2,4,5,6-tetraminopyrimidine dibromide in 50 ml methanol was treated with a solution of 7.5 mmol β-bromopyruvaldoxime in 10 ml of methanol at reflux temperature for 2 h. The 2,4-diamino-6-(bromomethyl)pteridine was collected after neutralization with concentrated NH3 at room temperature, washed with methanol, ether and dried at 100° C. in an oven. 1H NMR (250 MHz, ppm, DMSO-d6), δ 8.84 (s, 1H, C7—H). The yield was 88%.
Name
2,4,5,6-tetraminopyrimidine dibromide
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of dibromotriphenylphosphine (2.4337 g, 5.76 mmol) of 2 ml anhydrous N,N-dimethylacetamide was added (2,4-Diamino-Pteridin-6-yl)-methanol hydrobromide (335.8 mg, 1.747 mmol). The mixture is the stirred at RT for overnight. The solution was treated with benzene. The filtered solid was then successively treated with benzene and ether and evaporate the remaining solid. The residue was dissolved in minimum 48% HBr at RT which then was added MeCN to give a tan solid precipitate. Collect the solid in ice water bath and wash it with MeCN and ether. 352 mg product was obtained. Yield 60%; 1H NMR (500 MHz, DMSO-d6): δ 4.86021(s, 2H), 9.01 (s, 1H), 9.15 (s, 2H), 9.22 (s, 2H); ESI-MS: 255, 257(M++1)
Quantity
2.4337 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
335.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 2
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 4
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 5
6-(Bromomethyl)pteridine-2,4-diamine
Reactant of Route 6
6-(Bromomethyl)pteridine-2,4-diamine

Citations

For This Compound
12
Citations
P Corona, F Gibellini, A Cavalli, P Saxena… - Journal of Medicinal …, 2012 - ACS Publications
The upregulation of pteridine reductase (PTR1) is a major contributor to antifolate drug resistance in Leishmania spp., as it provides a salvage pathway that bypasses dihydrofolate …
Number of citations: 46 pubs.acs.org
V Groehn, L Fröhlich, HHHW Schmidt… - Helvetica Chimica …, 2000 - Wiley Online Library
Various 6‐substituted pteridines and 5,6,7,8‐tetrahydropterins carrying photolabile functions at the side chain (see 7, 20 – 22, 34 – 36, 38, and 39) as well as at the 5‐position (see 27 – …
Number of citations: 11 onlinelibrary.wiley.com
SM Marques, ÉA Enyedy, CT Supuran… - Bioorganic & medicinal …, 2010 - Elsevier
Recent evidences suggest that cancer treatment based on combination of cytostatic and conventional chemostatic therapeutics, which are usually cytotoxic, can provide an improved …
Number of citations: 62 www.sciencedirect.com
DF Stoicescu, M Rotaru - Anti-Cancer Agents in Medicinal …, 2013 - ingentaconnect.com
A novel process for the preparation of two ketomethylenic antifolates, 2-(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]- phenyl}-2-oxo-ethyl) pentanedioic acid and 2-(2-{4-[(2,4-diamino-…
Number of citations: 1 www.ingentaconnect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
G Shi, G Shaw, YH Liang, P Subburaman, Y Li… - Bioorganic & medicinal …, 2012 - Elsevier
6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate biosynthetic pathway, catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8…
Number of citations: 23 www.sciencedirect.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com
A Homma, H Sato, A Okamachi, T Emura… - Bioorganic & medicinal …, 2009 - Elsevier
Hyaluronic acid (HA) provides synovial fluid viscoelasticity and has a lubricating effect. Injections of HA preparations into the knee joint are widely used as osteoarthritis therapy. The …
Number of citations: 80 www.sciencedirect.com
J Peiró Cadahía, J Bondebjerg… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen …
Number of citations: 54 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.